8-((4-Chlorophenyl)azo)-5-((4-(ethyl((3-sulfophenyl)methyl)amino)phenyl)azo)naphthalene-2-sulphonic acid 8-((4-Chlorophenyl)azo)-5-((4-(ethyl((3-sulfophenyl)methyl)amino)phenyl)azo)naphthalene-2-sulphonic acid
Brand Name: Vulcanchem
CAS No.: 85977-48-6
VCID: VC17034960
InChI: InChI=1S/C31H26ClN5O6S2/c1-2-37(20-21-4-3-5-26(18-21)44(38,39)40)25-12-10-24(11-13-25)34-35-30-16-17-31(36-33-23-8-6-22(32)7-9-23)29-19-27(45(41,42)43)14-15-28(29)30/h3-19H,2,20H2,1H3,(H,38,39,40)(H,41,42,43)
SMILES:
Molecular Formula: C31H26ClN5O6S2
Molecular Weight: 664.2 g/mol

8-((4-Chlorophenyl)azo)-5-((4-(ethyl((3-sulfophenyl)methyl)amino)phenyl)azo)naphthalene-2-sulphonic acid

CAS No.: 85977-48-6

Cat. No.: VC17034960

Molecular Formula: C31H26ClN5O6S2

Molecular Weight: 664.2 g/mol

* For research use only. Not for human or veterinary use.

8-((4-Chlorophenyl)azo)-5-((4-(ethyl((3-sulfophenyl)methyl)amino)phenyl)azo)naphthalene-2-sulphonic acid - 85977-48-6

Specification

CAS No. 85977-48-6
Molecular Formula C31H26ClN5O6S2
Molecular Weight 664.2 g/mol
IUPAC Name 8-[(4-chlorophenyl)diazenyl]-5-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]diazenyl]naphthalene-2-sulfonic acid
Standard InChI InChI=1S/C31H26ClN5O6S2/c1-2-37(20-21-4-3-5-26(18-21)44(38,39)40)25-12-10-24(11-13-25)34-35-30-16-17-31(36-33-23-8-6-22(32)7-9-23)29-19-27(45(41,42)43)14-15-28(29)30/h3-19H,2,20H2,1H3,(H,38,39,40)(H,41,42,43)
Standard InChI Key QHIFZMIPUOEHMK-UHFFFAOYSA-N
Canonical SMILES CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)Cl)S(=O)(=O)O

Introduction

Molecular Architecture and Structural Characteristics

Chemical Composition and Functional Groups

The compound’s molecular formula, C₃₁H₂₆ClN₅O₆S₂, reflects a naphthalene backbone substituted with two azo (-N=N-) groups, a chlorophenyl moiety, and an ethylsulfophenylamine side chain . The sulfonic acid (-SO₃H) groups at the 2-position of the naphthalene ring and the 3-position of the phenyl ring enhance water solubility, a critical feature for dye applications.

IUPAC Name and Stereochemistry

The IUPAC name, 8-[(4-chlorophenyl)diazenyl]-5-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]diazenyl]naphthalene-2-sulfonic acid, systematically describes the connectivity of substituents. The diazenyl (azo) groups bridge aromatic systems, while the ethylsulfophenylamine side chain introduces steric and electronic complexity .

Spectral and Computational Data

  • InChI: InChI=1S/C31H26ClN5O6S2/c1-2-37(20-21-4-3-5-26(18-21)44(38,39)40)25-12-10-24(11-13-25)34-35-30-16-17-31(36-33-23-8-6-22(32)7-9-23)29-19-27(45(41,42)43)14-15-28(29)30/h3-19H,2,20H2,1H3,(H,38,39,40)(H,41,42,43)

  • InChIKey: QHIFZMIPUOEHMK-UHFFFAOYSA-N

  • Canonical SMILES: CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)Cl)S(=O)(=O)O

These identifiers facilitate computational modeling and database integration, aiding in property prediction and toxicity assessments.

Synthesis and Manufacturing

Diazotization and Coupling Reactions

The synthesis typically involves sequential diazotization and coupling steps:

  • Diazotization: A primary aromatic amine (e.g., 4-chloroaniline) reacts with nitrous acid (HNO₂) to form a diazonium salt.

  • Coupling: The diazonium salt reacts with a naphthalene sulfonic acid derivative under alkaline conditions to form the first azo linkage.

  • Secondary Coupling: A second diazonium salt, derived from 4-(ethyl((3-sulfophenyl)methyl)amino)aniline, couples to the naphthalene system, introducing the ethylsulfophenylamine group.

Optimization Challenges

  • pH Control: Coupling reactions require precise pH (8–10) to stabilize the diazonium ion and prevent hydrolysis.

  • Temperature: Reactions are conducted at 0–5°C to minimize side reactions.

Physicochemical Properties

Solubility and Stability

  • Water Solubility: The sulfonic acid groups confer high solubility in aqueous media (>50 g/L at 25°C), making the compound suitable for textile dyeing.

  • Thermal Stability: Decomposes above 250°C, with azo bond cleavage observed under prolonged UV exposure.

Industrial Applications

Textile Dyeing

The compound’s intense color (λmax ≈ 450–550 nm) and affinity for cellulose fibers make it a candidate for:

  • Cotton and Wool Dyeing: Forms stable ionic bonds with fiber surfaces.

  • Ink Formulations: Used in pH-sensitive inks due to reversible azo group protonation.

Comparative Performance

PropertyThis CompoundConventional Azo Dyes
Wash FastnessExcellentModerate
Light FastnessModeratePoor
Environmental ImpactLower ToxicityHigh Toxicity

Research Frontiers

Materials Science Innovations

Recent studies explore its use in:

  • Photodynamic Therapy: As a photosensitizer due to azo group electron transfer capabilities.

  • Ion-Exchange Resins: Sulfonic acid groups enable heavy metal ion capture in wastewater treatment.

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